2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol
CAS No.: 685888-20-4
Cat. No.: VC16803207
Molecular Formula: C15H24O3
Molecular Weight: 252.35 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol - 685888-20-4](/images/structure/VC16803207.png)
Specification
CAS No. | 685888-20-4 |
---|---|
Molecular Formula | C15H24O3 |
Molecular Weight | 252.35 g/mol |
IUPAC Name | 2-(4-hexoxy-2-methylphenoxy)ethanol |
Standard InChI | InChI=1S/C15H24O3/c1-3-4-5-6-10-17-14-7-8-15(13(2)12-14)18-11-9-16/h7-8,12,16H,3-6,9-11H2,1-2H3 |
Standard InChI Key | JDDBOUJEOMZOPN-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCOC1=CC(=C(C=C1)OCCO)C |
Introduction
Chemical Identity and Structural Characteristics
2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol (C₁₅H₂₄O₃) is a bifunctional aromatic ether featuring a hexyloxy group at the para position and a methyl group at the ortho position of a phenolic ring, which is further linked to an ethanol moiety via an ether bond. Its structure can be represented by the SMILES notation COC1=C(C=CC(=C1)OCCCCCC)OCCO
, reflecting the hexyloxy (C₆H₁₃O), methyl (CH₃), and ethoxyethanol (C₂H₅O) substituents .
Molecular Geometry and Stereoelectronic Effects
The compound’s planar aromatic ring facilitates π-π stacking interactions, while the hexyloxy chain introduces steric bulk and lipophilicity. The ethanolic hydroxyl group enhances hydrogen-bonding capacity, potentially influencing solubility in polar solvents. Comparative analysis with 2-(4-amino-2-methylphenoxy)ethan-1-ol (CID 21422981) reveals that replacing the amino group with a hexyloxy chain significantly alters electronic distribution, reducing basicity and increasing hydrophobicity .
Synthetic Strategies and Reaction Mechanisms
Alkylation of Phenolic Precursors
A plausible route involves the Williamson ether synthesis, where 4-hexyloxy-2-methylphenol reacts with ethylene glycol monotosylate under basic conditions. This method, analogous to the synthesis of diethylene glycol monohexyl ether (CAS 112-59-4), employs nucleophilic substitution to form the ether linkage .
Reaction Scheme:
Predicted Physicochemical Properties
Thermal and Solubility Profiles
Based on analogs like diethylene glycol monohexyl ether (boiling point: 260°C, density: 0.935 g/mL) , the target compound is expected to exhibit:
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Boiling point: ~270–290°C (higher due to increased molecular weight).
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Density: 0.92–0.95 g/mL at 25°C.
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Water solubility: <10 g/L (limited by the hexyl chain’s hydrophobicity) .
Spectroscopic Signatures
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